3Tpymb

Vue d'ensemble

Description

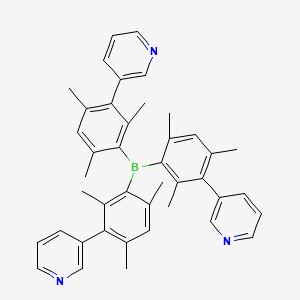

3Tpymb is an organic boron compound known for its unique properties and applications. It is a white to light yellow powder or crystalline solid with the chemical formula C42H42BN3 and a molecular weight of 599.61 g/mol . This compound is soluble in alcohols and acetonitrile but insoluble in water .

Méthodes De Préparation

The synthesis of 3Tpymb involves a two-step process :

Formation of Boronic Ester: The reaction between phenylboronic acid and pyridine yields 2,4,6-trimethyl-3-(pyridin-3-yl)phenylboronic ester.

Reduction: The boronic ester is then reduced using lithium aluminum hydride to produce this compound.

Analyse Des Réactions Chimiques

3Tpymb undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: It can participate in substitution reactions to form different boron-containing compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3Tpymb has several scientific research applications :

Chemistry: It is used as an electron-transport material in organic light-emitting diodes (OLEDs) due to its excellent electron injection properties.

Biology: It serves as a reagent in the synthesis of boron-containing biomolecules.

Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is used in the production of advanced materials and as a catalyst in various organic reactions.

Mécanisme D'action

The mechanism of action of 3Tpymb involves its role as an electron-transport material . It has a low-lying lowest unoccupied molecular orbital (LUMO) energy level of 3.3 eV, which facilitates efficient electron injection from cathodes such as CsF/Al . This property prevents the accumulation of extra electrons at the interface, enhancing the performance of electronic devices.

Comparaison Avec Des Composés Similaires

3Tpymb is unique due to its specific structure and properties. Similar compounds include:

Tris(2,4,6-trimethylphenyl)borane: Lacks the pyridinyl group, resulting in different electronic properties.

Tris(3-pyridyl)borane: Lacks the trimethyl groups, affecting its solubility and reactivity.

These comparisons highlight the distinct advantages of this compound in various applications.

Activité Biologique

3TPYMB, or tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, is a compound that has garnered attention in the field of organic electronics, particularly as an electron transport layer (ETL) material in organic light-emitting diodes (OLEDs). Its biological activity, while not extensively documented in traditional biological contexts, is relevant in the context of its application in electronic devices and potential interactions within biological systems.

This compound is characterized by its unique molecular structure which includes:

- Electron Transport Capabilities : It possesses a high electron mobility and a low LUMO energy level (3.3 eV), facilitating efficient electron injection and minimizing charge accumulation at interfaces .

- Triplet Energy Level : The compound has a triplet excited state energy level of 2.95 eV, which is critical for its function in OLED applications .

Biological Implications

While this compound is primarily studied for its electronic properties, there are implications for its biological activity:

- Impact on Luminescence Properties : In studies involving perovskite nanocrystals, the incorporation of this compound has been shown to enhance photoluminescence (PL) decay lifetimes. For instance, the average PL decay lifetime of films increased from 20.5 ns without this compound to 21.6 ns with it, indicating improved exciton confinement . This property could be significant in applications where light emission is crucial.

- Electron Transport Mechanism : As an electron transport material, this compound facilitates the movement of electrons within OLEDs. This characteristic can lead to reduced nonradiative decay rates in devices, which may indirectly affect biological systems if these materials are used in biocompatible electronic devices .

Study on Perovskite Films

A study investigated the role of this compound in enhancing the performance of perovskite films used in light-emitting devices. The findings indicated that while this compound improved PL properties, it also led to decreased external quantum efficiency (EQE) due to aggregation issues during processing. The EQE dropped to 0.11% with this compound compared to higher values with other materials .

Device Optimization

In another study focused on optimizing OLED performance, researchers utilized this compound as part of the device architecture. The results showed that devices incorporating this compound exhibited significant improvements in efficiency metrics such as current efficiency (CE) and power efficiency (PE), highlighting its effectiveness as an ETL material .

Comparative Data Table

| Property | Value | Notes |

|---|---|---|

| LUMO Energy Level | 3.3 eV | Facilitates efficient electron injection |

| Triplet Energy Level | 2.95 eV | Important for OLED functionality |

| Average PL Decay Lifetime | Increased from 20.5 ns to 21.6 ns | Indicates enhanced exciton confinement |

| EQE with this compound | 0.11% | Lower than other CMMs due to aggregation issues |

Propriétés

IUPAC Name |

tris(2,4,6-trimethyl-3-pyridin-3-ylphenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H42BN3/c1-25-19-28(4)40(31(7)37(25)34-13-10-16-44-22-34)43(41-29(5)20-26(2)38(32(41)8)35-14-11-17-45-23-35)42-30(6)21-27(3)39(33(42)9)36-15-12-18-46-24-36/h10-24H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDGVZHLJCKEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1C)C)C2=CN=CC=C2)C)(C3=C(C(=C(C=C3C)C)C4=CN=CC=C4)C)C5=C(C(=C(C=C5C)C)C6=CN=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42BN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.